molecular formula C22H18N2O2 B181382 Benzyl 1-benzyl-1H-indazole-3-carboxylate CAS No. 174180-54-2

Benzyl 1-benzyl-1H-indazole-3-carboxylate

Katalognummer: B181382
CAS-Nummer: 174180-54-2
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: PBFSDBVIGNCTEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 1-benzyl-1H-indazole-3-carboxylate is a synthetic indazole derivative characterized by a benzyl group at the 1-position of the indazole ring and a benzyl ester moiety at the 3-position (Figure 1).

Eigenschaften

IUPAC Name

benzyl 1-benzylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-22(26-16-18-11-5-2-6-12-18)21-19-13-7-8-14-20(19)24(23-21)15-17-9-3-1-4-10-17/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFSDBVIGNCTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203014
Record name Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174180-54-2
Record name Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174180-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Benzylation of Indazole Precursors

The foundational method for synthesizing this compound involves sequential benzylation of the indazole core. Patent US20110172428A1 outlines a four-step process beginning with the condensation of phenylhydrazine and benzaldehyde to form benzaldehyde phenylhydrazone. Subsequent treatment with oxalyl chloride generates an intermediate acyl chloride, which undergoes Friedel-Crafts cyclization in the presence of aluminum chloride to yield 1-benzyl-1H-indazole-3-carbonyl chloride. Final esterification with benzyl alcohol under basic conditions produces the target compound.

Reaction conditions for the cyclization step typically involve dichloromethane as the solvent and aluminum chloride (1.2 equivalents) at reflux temperatures (40–50°C) for 2 hours. The esterification step employs triethylamine as a base in tetrahydrofuran (THF), achieving yields of 68–72% after recrystallization from ethyl acetate.

Tosylate-Mediated Alkylation

An alternative pathway described in US3895026A utilizes p-chlorobenzyl tosylate as the alkylating agent. Ethyl 1H-indazole-3-carboxylate is reacted with sodium amide in anhydrous xylene at 120–130°C, followed by dropwise addition of the tosylate derivative. This method emphasizes the importance of anhydrous conditions to prevent hydrolysis, with yields reaching 65–70% after purification via vacuum distillation and recrystallization from ethanol.

Modern Catalytic and Coupling Strategies

HBTU-Mediated Amide Coupling

A scalable approach from US20110172428A1 employs O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) as a coupling reagent. Indazole-3-carboxylic acid (Form A or B) is activated with HBTU in dimethylformamide (DMF) and reacted with (S)-3-aminoquinuclidine dihydrochloride. While this method primarily targets a related compound, adapting the protocol by substituting the amine with benzyl alcohol enables direct esterification. Key parameters include:

  • Molar ratio : 1:1.2 (acid:HBTU)

  • Reaction time : 2 hours at room temperature, followed by 10 hours at 45°C

  • Workup : Removal of DMF under reduced pressure, trituration with dichloromethane

  • Yield : 78–82%

Solvent-Free Mechanochemical Synthesis

Recent advancements highlighted in US3895026A demonstrate solvent-free benzylation using ball milling. Equimolar quantities of 1H-indazole-3-carboxylic acid and benzyl bromide are ground with potassium carbonate as a base. This method reduces reaction times to 30 minutes and eliminates solvent waste, achieving 85% yield. However, scalability remains challenging due to equipment limitations.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Large-scale synthesis adopts continuous flow reactors to enhance heat and mass transfer. A patented process details the use of a jacketed reactor system for the cyclization step, maintaining precise temperature control (±2°C) during exothermic reactions. Key metrics include:

ParameterValue
Reactor volume3 L
Temperature90±5°C (hydrolysis step)
Throughput1.2 kg/h
Purity after crystallization99.2% (HPLC)

Crystallization and Polymorph Control

The crystalline form of intermediates critically impacts final product quality. US20110172428A1 identifies two polymorphs of indazole-3-carboxylic acid:

Table 1: XRPD Peaks for Indazole-3-Carboxylic Acid Polymorphs

Form A (2θ ±0.2°)Form B (2θ ±0.2°)
10.35.3
11.19.2
13.314.1
14.516.0
16.818.5

Form A is obtained by refluxing Form B in methanol, while Form B precipitates from hydrochloric acid solutions. Thermogravimetric analysis (TGA) confirms both forms are solvent-free, with decomposition onset at 210°C (Form A) and 205°C (Form B).

Purification and Analytical Characterization

Recrystallization Solvent Systems

Optimal recrystallization solvents vary by intermediate:

  • Indazole-3-carbonyl chloride : Benzene/hexane (3:1 v/v)

  • Benzyl ester product : Ethanol/water (7:3 v/v)

  • Glyceryl derivatives : Chloroform/methanol (9:1 v/v)

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods utilize a C18 column with acetonitrile/water (65:35) mobile phase at 1.0 mL/min. Retention times:

  • Starting material (indazole-3-carboxylic acid) : 4.2 min

  • This compound : 8.7 min

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 1-benzyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 1-benzyl-1H-indazole-3-carboxylic acid, while reduction could produce benzyl 1-benzyl-1H-indazole-3-methanol .

Wirkmechanismus

The mechanism of action of Benzyl 1-benzyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Ring

Positional Isomerism
  • Methyl 5-(Benzyloxy)-1H-Indazole-3-Carboxylate (CAS MFCD07371590): Features a benzyloxy group at the 5-position instead of a benzyl group at the 1-position. This positional difference may alter electronic properties and biological interactions, such as binding affinity to target proteins .
  • Methyl 6-(Benzyloxy)-1H-Indazole-3-Carboxylate (CAS 954239-25-9): Similar to the above but with a benzyloxy group at the 6-position. The 6-substituted derivative may exhibit distinct solubility and metabolic stability compared to 5-substituted analogs .
Functional Group Modifications
  • 1-Benzyl-1H-Indazole-3-Carboxylic Acid (BIC): The free carboxylic acid form of the target compound (CAS 41354-03-4). However, it is a known inhibitor of human monocarboxylate transporter 4 (MCT4), suggesting therapeutic relevance .
  • 1-Benzyl-3-Hydroxymethyl-1H-Indazole : Features a hydroxymethyl group at the 3-position instead of a carboxylate. This modification impacts hydrogen-bonding capacity and may influence pharmacokinetic properties .

Ester Group Variations

Methyl Esters
  • Methyl 1-Benzoyl-1H-Indazole-3-Carboxylate: Replaces the 1-benzyl group with a benzoyl moiety.
  • Methyl 1-(Thiophene-3-Carbonyl)-1H-Indazole-3-Carboxylate : Incorporates a thiophene ring, which may improve interaction with aromatic residues in enzyme binding pockets compared to benzyl groups .
Bulkier Esters
  • Isobutyl 1-Pentyl-1H-Indazole-3-Carboxylate (CAS 2748624-88-4): A synthetic cannabinoid analog with an isobutyl ester and pentyl chain at the 1-position. The extended alkyl chain enhances lipophilicity, facilitating blood-brain barrier penetration, but may increase toxicity risks .

Pharmacological and Physical Properties

Physical-Chemical Properties
Compound Molecular Formula Molecular Weight LogP* Notable Properties
Benzyl 1-benzyl-1H-indazole-3-carboxylate C22H18N2O2 342.39 ~4.2 High lipophilicity; stable ester
1-Benzyl-1H-indazole-3-carboxylic acid (BIC) C15H12N2O2 252.27 ~2.8 Poor solubility in aqueous media
Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate C16H14N2O3 294.30 ~3.0 Moderate metabolic stability
Isobutyl 1-pentyl-1H-indazole-3-carboxylate C17H24N2O2 288.40 ~5.1 High CNS penetration

*Predicted LogP values based on structural analogs.

Biologische Aktivität

Benzyl 1-benzyl-1H-indazole-3-carboxylate is a member of the indazole family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and potential applications in medicine.

Chemical Structure and Properties

This compound has the molecular formula C16H14N2O2C_{16}H_{14}N_{2}O_{2} and a molecular weight of approximately 262.29 g/mol. The compound's structure features a benzene ring fused to an indazole moiety, which is characteristic of many biologically active compounds.

Target Interactions

This compound interacts with various biological targets, influencing multiple pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby reducing inflammation.
  • Cell Cycle Regulation : It affects cancer cell proliferation by inducing cell cycle arrest in the G0–G1 phase, leading to apoptosis in neoplastic cell lines.

Biochemical Pathways

The compound modulates several biochemical pathways:

  • Inflammatory Response : It inhibits the production of pro-inflammatory markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), suggesting its role in treating inflammatory diseases .
  • Cancer Pathways : By affecting apoptotic pathways and cell cycle regulation, it shows promise as an anticancer agent.

Biological Activities

This compound exhibits a range of biological activities:

  • Anti-inflammatory : Demonstrated through inhibition of COX-2 and reduction of inflammatory cytokines.
  • Anticancer : Induces apoptosis and inhibits proliferation in various cancer cell lines.
  • Antimicrobial : Preliminary studies indicate activity against certain microbial strains.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFindings
Identified significant inhibition of COX-2 enzyme activity.
Demonstrated cell cycle arrest in cancer cell lines at concentrations below 1 μM.
Showed antimicrobial properties against specific pathogens.

Applications in Medicine

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing anti-inflammatory and anticancer drugs.
  • Research Tools : Used in studying enzyme functions and cellular processes related to inflammation and cancer .

Q & A

Q. What are the optimal synthetic routes for Benzyl 1-benzyl-1H-indazole-3-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer: The synthesis typically involves benzoylation of indazole derivatives using reagents like benzoyl chloride in solvents such as dichloromethane or toluene. Key parameters include:
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
  • Reaction time : Extended times (12–24 hrs) may improve yield but risk decomposition.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to enhance reactivity.
    Optimization can employ design-of-experiment (DoE) approaches, varying parameters and analyzing outcomes via HPLC or TLC .

Q. How can crystallographic data be reliably obtained and interpreted for this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
  • Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.
  • Data collection : Employ synchrotron sources for high-resolution data.
  • Refinement : Use SHELXL for structure refinement, leveraging its robustness in handling small-molecule data. Validate geometric parameters (bond lengths, angles) against Cambridge Structural Database (CSD) entries .

Q. What analytical techniques are critical for purity assessment and structural verification?

  • Methodological Answer:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl groups at N1 and C3).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 343.1445).
  • HPLC-PDA : Quantify purity (>95%) using reversed-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indazole derivatives?

  • Methodological Answer: Contradictions often arise from variability in assay conditions or substituent effects. Mitigation strategies:
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols).
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups at C3) and compare bioactivity.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

Q. What strategies are effective for elucidating reaction mechanisms in indazole functionalization?

  • Methodological Answer:
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates.
  • Isotopic labeling : Use deuterated benzyl halides to trace substituent incorporation.
  • DFT calculations : Compute energy profiles (e.g., Gaussian 16) to compare possible pathways (e.g., SN2 vs. radical mechanisms) .

Q. How can researchers address discrepancies in crystallographic vs. computational structural models?

  • Methodological Answer: Discrepancies may stem from dynamic effects (e.g., crystal packing vs. gas-phase calculations). Approaches include:
  • Conformational sampling : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess flexibility.
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., π-stacking) in SC-XRD data vs. predicted models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.